Ruixianglangdusu B
Overview
Description
Ruixianglangdusu B, also known as this compound, is a useful research compound. Its molecular formula is C33H28O10 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687699. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ruixianglangdusu B has been found to target several genes, including GABRA1, GABRA2, GABRA3, GABRA4, GABRA5, GABRA6, GABRG1, GABRG2, GABRG3, MTTP, SHBG, SOAT1, and SOAT2 . These genes are involved in various biological processes, including neurotransmission (GABRA and GABRG genes), lipid metabolism (MTTP, SOAT1, and SOAT2), and hormone binding (SHBG).
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . For example, by interacting with the GABA receptors (GABRA and GABRG genes), it may influence neurotransmission .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with multiple targets. These pathways include the GABAergic synapse, which is involved in neurotransmission, and the lipid metabolism pathway, which is crucial for energy production and storage .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound has an absorption level of 2, indicating moderate absorption. It also has a BBB level of 4, suggesting it may cross the blood-brain barrier . Its solubility level is 1, indicating poor solubility, which could impact its bioavailability .
Result of Action
The result of this compound’s action at the molecular and cellular level is complex due to its interaction with multiple targets. It may lead to changes in neurotransmission due to its interaction with GABA receptors and alterations in lipid metabolism due to its interaction with MTTP, SOAT1, and SOAT2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is stable in air but may degrade under light conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Properties
IUPAC Name |
(2S,3R)-5,7-dihydroxy-3-[(2S,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32+,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCENZFSDCKZBLJ-RYNFHTSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the discovery of ent-ruixianglangdusu B?
A1: The isolation of ent-ruixianglangdusu B (1) is significant because it represents a novel biflavonoid compound. [] Biflavonoids, as a class, are known to exhibit a variety of biological activities, making the discovery of new members potentially valuable for future research in medicinal chemistry and drug discovery.
Q2: What other compounds were found alongside ent-ruixianglangdusu B in Ochna lanceolata?
A2: In addition to ent-ruixianglangdusu B, the researchers identified three known compounds in the leaves of Ochna lanceolata: [] * Ochnaflavone (2) - Another biflavonoid * (-)-Epicatechin (3) - A flavonoid belonging to the flavan-3-ols * Kaempferol-3-O-α-L-rhamnopyranoside (4) - A flavonol glycoside
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